

# (Rac)-Tezacaftor: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (Rac)-Tezacaftor |           |
| Cat. No.:            | B12402632        | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology and toxicology of **(Rac)-Tezacaftor**, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. While the clinically approved and marketed form is the single enantiomer, Tezacaftor (VX-661), this document will address the racemic mixture and provide a comprehensive profile based on available data for the active enantiomer.

#### Introduction

Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not traffic to the cell surface.[2] (Rac)-Tezacaftor is a racemic mixture of a small molecule corrector designed to address this underlying defect. The active enantiomer, Tezacaftor, facilitates the proper folding and trafficking of the F508del-CFTR protein to the cell surface, thereby increasing the quantity of functional channels.[3][4]

While preclinical development may have initially involved the racemic mixture, subsequent development and clinical trials have focused exclusively on the single enantiomer, Tezacaftor. This is a common practice in drug development, as one enantiomer is often responsible for the desired therapeutic activity, while the other may be inactive, less active, or contribute to off-



target effects and toxicity.[5] This guide will focus on the known pharmacology and toxicology of Tezacaftor, which is representative of the active component of the racemate.

# Pharmacology Mechanism of Action

Tezacaftor is a CFTR corrector that acts by directly binding to the F508del-CFTR protein.[3] This binding helps to stabilize the protein's conformation, allowing it to escape the endoplasmic reticulum's quality control system and traffic to the cell surface through the Golgi apparatus.[6] By increasing the density of CFTR channels at the plasma membrane, Tezacaftor, particularly in combination with a CFTR potentiator like Ivacaftor, leads to a significant increase in chloride ion transport.[3][4] This restoration of ion channel function helps to hydrate the mucus layer in the airways and other affected organs, alleviating the primary physiological defect in cystic fibrosis.

Signaling Pathway of CFTR Protein Trafficking and the Action of Tezacaftor





Click to download full resolution via product page

Mechanism of Tezacaftor in CFTR protein processing and trafficking.



#### **Pharmacokinetics**

The pharmacokinetic profile of Tezacaftor has been evaluated in healthy volunteers and patients with cystic fibrosis.

Table 1: Pharmacokinetic Parameters of Tezacaftor

| Parameter                                | Value                                     | Reference(s) |
|------------------------------------------|-------------------------------------------|--------------|
| Absorption                               |                                           |              |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours                                  | [3]          |
| Effect of Food                           | No clinically significant effect          | [3]          |
| Distribution                             |                                           |              |
| Protein Binding                          | ~99%                                      | [3]          |
| Metabolism                               |                                           |              |
| Primary Metabolic Pathway                | Oxidation                                 | [7]          |
| Primary Metabolizing Enzymes             | CYP3A4 and CYP3A5                         | [7]          |
| Active Metabolites                       | M1-tezacaftor (similar potency to parent) | [8]          |
| Inactive/Less Active<br>Metabolites      | M2-tezacaftor, M5-tezacaftor              | [8]          |
| Excretion                                |                                           |              |
| Primary Route of Elimination             | Feces (~72%)                              | [3]          |
| Renal Elimination                        | Minimal                                   | [3]          |

## **Drug-Drug Interactions**

Tezacaftor is a substrate of CYP3A4 and CYP3A5. Therefore, co-administration with strong CYP3A inducers or inhibitors can significantly alter its plasma concentrations.



Table 2: Effects of Co-administered Drugs on Tezacaftor

| Co-administered<br>Drug Class                      | Effect on<br>Tezacaftor<br>Exposure | Recommendation          | Reference(s) |
|----------------------------------------------------|-------------------------------------|-------------------------|--------------|
| Strong CYP3A<br>Inducers (e.g.,<br>rifampin)       | Significant decrease                | Not recommended         | [7]          |
| Strong CYP3A<br>Inhibitors (e.g.,<br>ketoconazole) | Significant increase                | Dose reduction required | [7]          |
| Moderate CYP3A Inhibitors (e.g., fluconazole)      | Increase                            | Dose reduction required | [7]          |

# **Toxicology**

The toxicological profile of Tezacaftor has been assessed through a comprehensive program of nonclinical and clinical studies.

## **Nonclinical Toxicology**

Nonclinical safety studies were conducted in rats and dogs. The primary findings are summarized below.

Table 3: Summary of Nonclinical Toxicology Findings for Tezacaftor



| Study Type                                      | Species                        | Key Findings                                                                                                                                                                                   | Reference(s) |
|-------------------------------------------------|--------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| General Toxicology                              | Rat, Dog                       | Decreased body<br>weight, dilated<br>lymphatics in the GI<br>tract.                                                                                                                            | [2]          |
| Genetic Toxicology                              | In vitro and in vivo<br>assays | No evidence of genotoxicity.                                                                                                                                                                   | [2]          |
| Carcinogenicity                                 | Rat, Mouse                     | No evidence of carcinogenicity.                                                                                                                                                                | [2]          |
| Reproductive and<br>Developmental<br>Toxicology | Rat, Rabbit                    | Maternal toxicity (reduced body weight and food consumption) at high doses. No effects on fertility or teratogenicity. Reduced pup weights and developmental delays at maternally toxic doses. | [2]          |
| Juvenile Animal Study                           | Rat                            | Cataracts observed.                                                                                                                                                                            | [2]          |

## **Clinical Toxicology**

The safety of Tezacaftor has been evaluated in numerous clinical trials, primarily as part of combination therapies (Symdeko and Trikafta). The most common adverse events are generally mild to moderate in severity.

Table 4: Common Adverse Events Reported in Clinical Trials of Tezacaftor-containing Regimens (Occurring in ≥5% of patients and more frequently than placebo)



| Adverse Event                               | Frequency | Reference(s) |
|---------------------------------------------|-----------|--------------|
| Headache                                    | Common    | [9][10]      |
| Nasopharyngitis                             | Common    | [9]          |
| Nausea                                      | Common    | [9]          |
| Dizziness                                   | Common    | [9]          |
| Increased sputum                            | Common    | [9]          |
| Respiratory tract infection                 | Common    | [10]         |
| Abdominal pain                              | Common    | [10]         |
| Diarrhea                                    | Common    | [10]         |
| Rash                                        | Common    | [10]         |
| Increased Alanine<br>Aminotransferase (ALT) | Common    | [10]         |
| Increased Aspartate Aminotransferase (AST)  | Common    | [10]         |

Of note, elevations in liver enzymes (ALT and AST) have been observed, necessitating regular monitoring of liver function, particularly during the initial phase of treatment.[10] Additionally, cases of non-congenital lens opacities (cataracts) have been reported in pediatric patients, leading to a recommendation for ophthalmological examinations in this population.[2]

# Experimental Protocols In Vitro Assay for CFTR Corrector Efficacy: Western Blot for CFTR Maturation

This protocol is used to assess the ability of a CFTR corrector like Tezacaftor to rescue the processing and trafficking of the F508del-CFTR protein from its immature, core-glycosylated state (Band B) to its mature, complex-glycosylated form (Band C).

Experimental Workflow for CFTR Maturation Western Blot Assay





Click to download full resolution via product page

Workflow for assessing CFTR protein maturation via Western blot.



#### **Detailed Methodology:**

- Cell Culture: Culture human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o-) on permeable supports until fully differentiated.
- Compound Treatment: Treat the cells with varying concentrations of (Rac)-Tezacaftor or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.
- Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (20-30 μg) on a 6% Tris-glycine SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1%
   Tween 20 (TBST) for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with a primary antibody against CFTR
  overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary
  antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Perform densitometric analysis to quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa). An increase in the Band C to Band B ratio indicates improved CFTR maturation.[11]

# In Vitro Assay for CFTR Function: Forskolin-Induced Swelling (FIS) of Intestinal Organoids



This assay measures the function of the CFTR channel at the cell surface. Intestinal organoids derived from individuals with CF will swell in response to forskolin (a cAMP agonist that opens the CFTR channel) if functional CFTR is present.

#### Detailed Methodology:

- Organoid Culture: Culture human intestinal organoids derived from rectal biopsies of individuals with CF according to established protocols.
- Compound Treatment: Plate organoids in Matrigel and treat with (Rac)-Tezacaftor or vehicle control for 24 hours to allow for CFTR correction and trafficking.
- Assay Initiation: Replace the culture medium with a buffer containing Calcein green (to visualize the organoids) and incubate.
- Forskolin Stimulation: Add forskolin (e.g., 5 μM) to the buffer to activate CFTR channels.
- Imaging: Acquire images of the organoids at baseline (before forskolin) and at regular intervals for 1-2 hours after forskolin addition using live-cell imaging.
- Analysis: Measure the change in the cross-sectional area of the organoids over time. An
  increase in swelling in the (Rac)-Tezacaftor-treated organoids compared to the vehicle
  control indicates functional rescue of the CFTR channel.[12]

### Conclusion

(Rac)-Tezacaftor, and more specifically its active enantiomer Tezacaftor, is a significant advancement in the treatment of cystic fibrosis. As a CFTR corrector, it targets the fundamental defect in individuals with the F508del mutation by improving the processing and trafficking of the mutant protein to the cell surface. Its pharmacokinetic profile is well-characterized, allowing for effective dosing in combination with other CFTR modulators. While the toxicological profile necessitates monitoring of liver function and ophthalmologic health in pediatric patients, it is generally well-tolerated. The development of Tezacaftor as a single enantiomer highlights the importance of stereochemistry in modern drug design to optimize efficacy and safety. Further research into the long-term effects of Tezacaftor-containing regimens will continue to refine our understanding of its role in the management of cystic fibrosis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 4. symdeko.com [symdeko.com]
- 5. The Significance of Chirality in Drug Design and Development PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. trikaftahcp.com [trikaftahcp.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Study Design for Two Clinical Trials | SYMDEKO® (tezacaftor/ivacaftor and ivacaftor)
   [symdekohcp.com]
- 10. Elexacaftor-Tezacaftor-Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. stemcell.com [stemcell.com]
- To cite this document: BenchChem. [(Rac)-Tezacaftor: A Comprehensive Pharmacology and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402632#rac-tezacaftor-pharmacology-and-toxicology-profile]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com